molecular formula C14H12ClN3O2 B12574309 N-(4-Chloro-3-cyano-6-ethoxy-7-quinolinyl)-acetamide

N-(4-Chloro-3-cyano-6-ethoxy-7-quinolinyl)-acetamide

Cat. No.: B12574309
M. Wt: 289.71 g/mol
InChI Key: XSMNMLAOFZFANL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Acetamide, N-(4-chloro-3-cyano-6-ethoxy-7-quinolinyl)- involves several steps:

    Starting Material: The synthesis begins with the carbonyl precursor of the compound.

    Reaction with N,N-Dimethylpyridine: The carbonyl precursor (61 g, 0.22 mol) is suspended in ethyl acetate (565 mL) along with N,N-dimethylpyridine (0.85 g, 5 mol%).

    Addition of Phosphorus Oxychloride: Phosphorus oxychloride (60 mL, 0.65 mol) is slowly added to the mixture at room temperature, followed by refluxing for 2 hours to obtain a clear solution.

    Cooling and Precipitation: The reaction mixture is cooled to room temperature and slowly poured into ice water (900 mL), stirred for 1 hour, and the resulting solid is washed with water (80 mL x 2) and dried.

    Purification: The crude product (60 g) is suspended in dimethylformamide (180 mL) and stirred at room temperature for 1 hour.

Chemical Reactions Analysis

Acetamide, N-(4-chloro-3-cyano-6-ethoxy-7-quinolinyl)- undergoes various chemical reactions:

Common reagents used in these reactions include phosphorus oxychloride, dimethylformamide, and ethyl acetate. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Acetamide, N-(4-chloro-3-cyano-6-ethoxy-7-quinolinyl)- is primarily related to its role as an intermediate in the synthesis of neratinib. Neratinib works by irreversibly binding to the HER2 receptor, inhibiting its activity and preventing the proliferation of cancer cells. The molecular targets involved include the HER2 receptor and associated signaling pathways .

Comparison with Similar Compounds

Acetamide, N-(4-chloro-3-cyano-6-ethoxy-7-quinolinyl)- can be compared with other quinoline derivatives such as:

  • N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
  • 4-chloro-3-cyano-7-ethoxy-6-(N-acetylamino)quinoline
  • N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide

These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of Acetamide, N-(4-chloro-3-cyano-6-ethoxy-7-quinolinyl)- lies in its specific use as an intermediate in the synthesis of neratinib .

Properties

Molecular Formula

C14H12ClN3O2

Molecular Weight

289.71 g/mol

IUPAC Name

N-(4-chloro-3-cyano-6-ethoxyquinolin-7-yl)acetamide

InChI

InChI=1S/C14H12ClN3O2/c1-3-20-13-4-10-11(5-12(13)18-8(2)19)17-7-9(6-16)14(10)15/h4-5,7H,3H2,1-2H3,(H,18,19)

InChI Key

XSMNMLAOFZFANL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)NC(=O)C

Origin of Product

United States

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